molecular formula C17H23NO5 B1609404 Nilgirine CAS No. 21009-05-2

Nilgirine

Cat. No.: B1609404
CAS No.: 21009-05-2
M. Wt: 321.4 g/mol
InChI Key: CRDPLWCMWMJVFE-BZOJOEQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nilgirine is a naturally occurring alkaloid compound with the molecular formula C₁₇H₂₃NO₅ . It is known for its unique chemical structure and potential applications in various fields of scientific research. This compound is primarily found in certain plant species and has been the subject of numerous studies due to its interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nilgirine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure of this compound through a series of condensation reactions.

    Functional group modifications:

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.

    Continuous flow reactors: Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.

    Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nilgirine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reducing agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation of this compound may yield oxides or hydroxylated derivatives.

    Reduction: Reduction can produce amines or other reduced forms of this compound.

    Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

Nilgirine has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Nilgirine involves its interaction with specific molecular targets and pathways. This compound is known to:

    Bind to receptors: this compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Modulate enzyme activity: this compound can modulate the activity of certain enzymes, leading to changes in metabolic pathways.

    Affect gene expression: this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Nilgirine is structurally similar to several other alkaloid compounds, including:

    Anacrotine: Anacrotine has a similar core structure but differs in the functional groups attached.

    Gynuramine: Gynuramine shares structural similarities with this compound but has different pharmacological properties.

    Hastacine: Hastacine is another related compound with a similar molecular framework but distinct biological activities.

Uniqueness of this compound

This compound stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo various chemical reactions and its promising pharmacological effects make it a valuable compound for further research and development.

Properties

IUPAC Name

(1R,4E,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3,10,13,15,19H,4-9H2,1-2H3/b11-3+/t10-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDPLWCMWMJVFE-BZOJOEQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(CCN3CC2)OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@H](C(=O)OCC2=C3[C@@H](CCN3CC2)OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21009-05-2
Record name Nilgirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021009052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nilgirine
Reactant of Route 2
Nilgirine
Reactant of Route 3
Nilgirine
Reactant of Route 4
Nilgirine
Reactant of Route 5
Nilgirine
Reactant of Route 6
Nilgirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.